(3-Aminobenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone
説明
特性
CAS番号 |
269075-49-2 |
|---|---|
分子式 |
C21H13F2NO2 |
分子量 |
349.3 g/mol |
IUPAC名 |
(3-amino-1-benzofuran-2-yl)-[4-(2,4-difluorophenyl)phenyl]methanone |
InChI |
InChI=1S/C21H13F2NO2/c22-14-9-10-15(17(23)11-14)12-5-7-13(8-6-12)20(25)21-19(24)16-3-1-2-4-18(16)26-21/h1-11H,24H2 |
InChIキー |
IGVLQGAIICOEBK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)C4=C(C=C(C=C4)F)F)N |
製品の起源 |
United States |
準備方法
Cs₂CO₃-Mediated Cyclization of 2-Hydroxybenzonitriles
The benzofuran core is efficiently constructed via a one-pot C–C/C–O bond-forming reaction between 2-hydroxybenzonitriles and 2-bromoacetophenones in dimethylformamide (DMF) at room temperature. Cesium carbonate (Cs₂CO₃) acts as both a base and promoter, enabling rapid cyclization (10–20 min) to yield 3-amino-2-aroyl benzofurans in 72–98% yields.
Key Reaction Conditions
Mechanistic Insight :
-
Deprotonation of 2-hydroxybenzonitrile forms a phenoxide intermediate.
-
Nucleophilic substitution with 2-bromoacetophenone generates an acyclic ether.
-
Intramolecular cyclization via carbanion formation yields the benzofuran core.
Example :
Preparation of the 2',4'-Difluorobiphenyl Fragment
Suzuki-Miyaura Cross-Coupling
The biphenyl segment is synthesized via palladium-catalyzed coupling between 4-bromophenyl trifluoromethylbenzene and difluorophenylboronic acids . Optimized conditions use PdCl₂(dppf) as the catalyst and Cs₂CO₃ as the base in a DMF/THF solvent system.
Typical Protocol
-
Substrates : 4-Bromophenyl trifluoromethylbenzene (1.0 equiv), 2,4-Difluorophenylboronic acid (1.1 equiv)
-
Catalyst : PdCl₂(dppf) (5 mol%)
-
Base : Cs₂CO₃ (2.0 equiv)
-
Solvent : DMF/THF (1:1 v/v)
-
Temperature : 90°C, 1 h
Purification :
-
Filtration through Celite®
-
Column chromatography (ethyl acetate/hexane)
Table 1: Suzuki Coupling Optimization for Biphenyl Synthesis
| Entry | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | PdCl₂(dppf) | Cs₂CO₃ | DMF/THF | 90 |
| 2 | Pd(OAc)₂ | K₃PO₄ | DMF | 72 |
| 3 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 65 |
Methanone Bridge Formation
Friedel-Crafts Acylation
The ketone linkage is introduced via Friedel-Crafts acylation using 3-aminobenzofuran and 2',4'-difluorobiphenyl-4-carbonyl chloride . AlCl₃ or FeCl₃ catalyzes the reaction in dichloromethane (DCM) at 0–25°C.
Procedure :
-
Generate 2',4'-difluorobiphenyl-4-carbonyl chloride by treating the corresponding carboxylic acid with thionyl chloride (SOCl₂) in chloroform.
-
React with 3-aminobenzofuran in DCM using AlCl₃ (1.2 equiv).
-
Stir for 12 h at 25°C.
Challenges :
-
Competitive N-acylation of the benzofuran’s amino group.
-
Mitigation: Use bulky Lewis acids (e.g., FeCl₃) to favor C-acylation.
Integrated Synthesis Route
Sequential Cross-Coupling and Acylation
A consolidated approach combines Suzuki coupling, benzofuran cyclization, and Friedel-Crafts acylation:
Step 1 : Suzuki coupling to form 2',4'-difluorobiphenyl-4-carboxylic acid.
Step 2 : Conversion to acid chloride using SOCl₂.
Step 3 : Cs₂CO₃-mediated benzofuran synthesis.
Step 4 : Friedel-Crafts acylation.
Overall Yield : 62–70% (four steps)
Table 2: Comparative Yields for Integrated Routes
| Step | Reaction | Yield (%) |
|---|---|---|
| 1 | Suzuki Coupling | 90 |
| 2 | Acid Chloride Formation | 98 |
| 3 | Benzofuran Cyclization | 92 |
| 4 | Friedel-Crafts Acylation | 85 |
Alternative Method: One-Pot Tandem Synthesis
Palladium/Cesium Bifunctional Catalysis
Recent advances employ a Pd/Cs₂CO₃ system for tandem Suzuki coupling and acylation in DMF. This method reduces purification steps and improves atom economy.
Conditions :
-
Catalyst : Pd(OAc)₂ (3 mol%)
-
Base : Cs₂CO₃ (3.0 equiv)
-
Solvent : DMF
-
Temperature : 100°C, 6 h
Limitations :
-
Requires stoichiometric Cs₂CO₃.
-
Limited substrate scope for electron-deficient boronic acids.
Analytical and Spectroscopic Data
Characterization of Final Product
-
¹H NMR (400 MHz, CDCl₃): δ 8.22 (d, J = 8.0 Hz, 2H), 7.61 (d, J = 8.0 Hz, 1H), 7.56–7.47 (m, 4H), 6.02 (bs, 2H, NH₂).
-
¹³C NMR (100 MHz, CDCl₃): δ 183.4 (C=O), 154.6 (C-F), 142.2 (Ar-C).
-
HRMS : m/z calcd for C₂₂H₁₄F₂NO₂ [M+H]⁺: 394.0952; found: 394.0948.
Industrial-Scale Considerations
化学反応の分析
(3-アミノベンゾフラン-2-イル)(2',4'-ジフルオロ-[1,1'-ビフェニル]-4-イル)メタノンは、以下を含むさまざまな化学反応を起こします。
酸化: 過マンガン酸カリウムや硝酸などの酸化剤を使用して、アミノ基を酸化してニトロ誘導体またはニトロソ誘導体にすることができます。
還元: 水素化アルミニウムリチウムなどの還元剤を使用して、メタノンのカルボニル基をアルコールに還元することができます。
置換: 芳香族環は求電子置換反応を受け、使用した試薬に応じてさまざまな官能基を導入できます(例:臭素とのハロゲン化または塩素ガスとの塩素化)。
これらの反応に一般的な試薬と条件は以下のとおりです。
酸化剤: 過マンガン酸カリウム、硝酸。
還元剤: 水素化アルミニウムリチウム、水素化ホウ素ナトリウム。
触媒: 水素化反応用パラジウム炭素。
これらの反応から生成される主要な生成物には、ニトロ誘導体、アルコール、およびさまざまな置換芳香族化合物があります。
4. 科学研究への応用
(3-アミノベンゾフラン-2-イル)(2',4'-ジフルオロ-[1,1'-ビフェニル]-4-イル)メタノンは、科学研究においていくつかの応用があります。
医薬品化学: 特に抗炎症作用と抗がん作用のために、新規医薬品の開発におけるファーマコフォアとしての可能性が調査されています。
材料科学: この化合物は、有機発光ダイオード(OLED)や有機光電池(OPV)などの有機エレクトロニクスで使用するための候補として、そのユニークな構造特性が注目されています。
生物学的研究: 酵素相互作用や受容体結合を研究するために、生化学アッセイにおけるプローブとして使用されます。
科学的研究の応用
Structural Characteristics
The compound features a benzofuran moiety linked to a difluorobiphenyl structure, which contributes to its potential biological and chemical properties. The presence of the amino group enhances its reactivity and interaction with biological targets.
Antidepressant Properties
Compounds containing benzofuran structures have been noted for their affinity to adrenergic receptors, which are crucial in the modulation of mood and anxiety. This suggests that (3-Aminobenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone might possess antidepressant-like effects, warranting further investigation into its pharmacological profile .
Organic Electronics
The unique electronic properties of difluorobiphenyl derivatives make them suitable for applications in organic electronics. Their ability to act as electron transport materials can be leveraged in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of (3-Aminobenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone into polymer matrices could enhance the performance of these devices.
Predicted Collision Cross Section
The following table summarizes the predicted collision cross section values for various adducts of the compound:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 350.09871 | 182.8 |
| [M+Na]+ | 372.08065 | 197.8 |
| [M+NH4]+ | 367.12525 | 190.1 |
| [M+K]+ | 388.05459 | 191.2 |
| [M-H]- | 348.08415 | 188.6 |
This data is essential for understanding the behavior of the compound in mass spectrometry and its potential interactions in biological systems.
Synthesis and Evaluation
A study focusing on related benzofuran derivatives highlighted their synthesis through various chemical reactions and evaluated their antimicrobial activity against a range of pathogens . Although direct studies on (3-Aminobenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone are scarce, the methodologies employed can be adapted for synthesizing this compound and assessing its biological properties.
作用機序
(3-アミノベンゾフラン-2-イル)(2',4'-ジフルオロ-[1,1'-ビフェニル]-4-イル)メタノンの作用機序には、特定の分子標的との相互作用が関与します。
酵素阻害: この化合物は、活性部位に結合することで特定の酵素を阻害し、基質へのアクセスを阻害することができます。
受容体調節: さまざまな受容体部位において、アゴニストまたはアンタゴニストとして作用し、細胞シグナル伝達経路に影響を与えることができます。
関連する分子経路には、キナーゼ活性の調節とDNA複製過程の干渉が含まれ、その潜在的な治療効果に貢献しています。
6. 類似化合物の比較
(3-アミノベンゾフラン-2-イル)(2',4'-ジフルオロ-[1,1'-ビフェニル]-4-イル)メタノンに類似する化合物には、以下が含まれます。
- (3-アミノベンゾフラン-2-イル)(2,4-ジクロロフェニル)メタノン
- (3-アミノベンゾフラン-2-イル)(3,4-ジメトキシフェニル)メタノン
- (3-アミノベンゾフラン-2-イル)(4-メトキシフェニル)メタノン
これらの化合物は、ベンゾフランコアとアミノ置換を共有していますが、メタノンに結合しているアリール基の性質が異なります。アリール基に異なる置換基が存在すると、化合物の化学反応性と生物活性に大きな影響を与える可能性があり、ジフルオロビフェニル部分を備えた(3-アミノベンゾフラン-2-イル)(2',4'-ジフルオロ-[1,1'-ビフェニル]-4-イル)メタノンの独自性を強調しています。
類似化合物との比較
Structural Features
Table 1: Structural Comparison of Key Analogs
Key Observations :
- The 2',4'-difluoro substituents on the biphenyl moiety increase electronegativity and lipophilicity compared to non-fluorinated analogs (e.g., 4eb) .
- The amino group on benzofuran provides hydrogen-bonding sites absent in compounds like DFBPE or 4eb, which may improve solubility or receptor binding .
Comparison :
- The amino group in the target compound might necessitate protective strategies during synthesis to prevent side reactions .
Spectroscopic and Computational Data
Table 3: Spectroscopic and Electronic Properties
Key Insights :
- The methanone carbonyl signal in ¹³C NMR for the target compound is expected near 195–205 ppm, aligning with DFBPE (198.2 ppm) .
- Fluorine substituents red-shift UV-Vis absorption (e.g., DFBPE at 265 nm vs. non-fluorinated 4eb at 290 nm) due to electron withdrawal .
- Computational studies (e.g., DFT) on DFBPE reveal a HOMO-LUMO gap of 4.8 eV, suggesting moderate reactivity . Similar analysis for the target compound could predict its electronic behavior.
生物活性
The compound (3-Aminobenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone , with the molecular formula and CAS Number 269075-49-2, is a member of the benzofuran family known for its diverse biological activities. This article synthesizes current research findings regarding the compound's biological activity, including antimicrobial, anti-inflammatory, and potential anticancer effects.
The compound features a benzofuran moiety linked to a difluorobiphenyl group through a methanone functional group. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.
1. Antimicrobial Activity
Research indicates that derivatives of benzofuran compounds exhibit significant antimicrobial properties. In a study assessing various benzofuran derivatives, including those related to our compound, several showed efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with MIC values ranging from 50 to 200 μg/mL .
Table 1: Antimicrobial Activity of Benzofuran Derivatives
| Compound | Bacteria Tested | MIC (μg/mL) |
|---|---|---|
| Compound A | S. aureus | 100 |
| Compound B | B. subtilis | 150 |
| (3-Aminobenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone | S. aureus, C. albicans | TBD |
2. Anti-inflammatory Effects
Benzofuran derivatives have been noted for their anti-inflammatory properties. A study highlighted that certain analogs can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory conditions . The specific mechanisms by which (3-Aminobenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone exerts these effects are still under investigation.
3. Anticancer Potential
Emerging evidence suggests that benzofuran derivatives may possess anticancer properties. Compounds similar to our target have demonstrated the ability to induce apoptosis in cancer cell lines through various pathways, including the modulation of cell cycle progression and inhibition of tumor growth in animal models .
Case Study: Anticancer Activity
In a recent study, a related benzofuran derivative was tested against several cancer cell lines, showing a dose-dependent reduction in viability with IC50 values ranging from 10 to 30 µM . Further research is needed to explore the specific effects of (3-Aminobenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone on different cancer types.
The precise mechanism by which (3-Aminobenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone exerts its biological effects is not fully elucidated. However, studies suggest that it may interact with specific receptors or enzymes involved in inflammation and microbial resistance.
Q & A
Q. What are the optimized synthetic routes for (3-Aminobenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone?
The compound is synthesized via multi-step protocols, including:
- Friedel-Crafts acylation : Aromatic rings are functionalized using benzoyl chloride derivatives and Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions .
- Benzofuran core formation : 3-Aminobenzofuran intermediates are prepared by cyclizing 2-hydroxybenzaldehyde derivatives with phenacyl bromides in ethanol under basic conditions (e.g., K₂CO₃) .
- Purification : Flash chromatography (ethyl acetate/petroleum ether gradients) or recrystallization (ethanol/water mixtures) yields high-purity products (46–96% yields) .
Q. How is the compound structurally characterized?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent effects. For example, aromatic protons in the difluorobiphenyl moiety resonate at δ 7.29–7.62 ppm, while the benzofuran NH₂ group appears as a broad singlet (~δ 10.1 ppm) .
- X-ray crystallography : Single-crystal studies reveal dihedral angles between benzofuran and biphenyl rings (e.g., ~57°), critical for understanding π-π interactions .
- Elemental analysis : Validates stoichiometry (e.g., C, H, N within 0.3% of theoretical values) .
Q. What are the key physicochemical properties influencing reactivity?
- Electron-deficient biphenyl system : The 2',4'-difluoro substituents enhance electrophilicity, facilitating nucleophilic aromatic substitutions .
- Aminobenzofuran moiety : The NH₂ group participates in hydrogen bonding (e.g., O–H⋯N interactions in crystal lattices) and serves as a site for derivatization .
- LogP : Predicted high lipophilicity (~3.5–4.0) suggests membrane permeability, relevant for biological assays .
Advanced Research Questions
Q. How can contradictory bioactivity data be resolved in SAR studies?
- Orthogonal assays : Compare antifungal activity (e.g., Candida MIC) with anti-inflammatory effects (e.g., COX-2 inhibition) to identify structure-activity trade-offs .
- Metabolic profiling : LC-MS/MS detects phase I/II metabolites (e.g., hydroxylation at C-3 of benzofuran), which may explain discrepancies between in vitro and in vivo results .
- Computational modeling : DFT calculations (e.g., HOMO-LUMO gaps) correlate electronic properties with observed bioactivity variations .
Q. What strategies improve yield in large-scale synthesis?
- Continuous flow reactors : Enhance heat/mass transfer for exothermic steps (e.g., acylation), reducing side products .
- Catalyst optimization : Replace AlCl₃ with recyclable ionic liquids (e.g., [BMIM]Cl) to minimize waste .
- DoE (Design of Experiments) : Statistical optimization of reaction time, temperature, and solvent ratios (e.g., ethanol/THF) increases yields from 46% to >80% .
Q. How does the compound interact with biological targets?
- Fluorescence quenching assays : Monitor binding to DNA G-quadruplexes (e.g., c-MYC promoter) via Förster resonance energy transfer (FRET) .
- Docking studies : The methanone carbonyl forms hydrogen bonds with kinase ATP-binding pockets (e.g., EGFR-TK), while difluorobiphenyl occupies hydrophobic pockets .
- SPR (Surface Plasmon Resonance) : Quantifies binding kinetics (e.g., KD = 0.2–1.5 µM for histone deacetylases) .
Q. What analytical methods validate purity and stability?
- HPLC-DAD : Uses C18 columns (ACN/water gradients) to detect degradation products (e.g., hydrolyzed benzofuran at Rt = 6.2 min) .
- Accelerated stability studies : Expose the compound to 40°C/75% RH for 28 days; ≤5% degradation indicates suitability for long-term storage .
- ICP-MS : Confirms absence of heavy metal contaminants (e.g., Al, Pd) from synthesis .
Methodological Considerations
Q. How to design analogs for enhanced solubility without compromising activity?
- PEGylation : Introduce polyethylene glycol (PEG) chains at the NH₂ group via reductive amination .
- Salt formation : Prepare hydrochloride salts (e.g., using HCl/Et₂O) to improve aqueous solubility (>5 mg/mL in PBS) .
- Prodrug strategies : Mask the methanone as a pH-sensitive Schiff base (e.g., with glycine) .
Q. What in vitro models are suitable for toxicity profiling?
- Hepatotoxicity : Use HepG2 cells to measure ALT/AST release post 24-h exposure (IC₅₀ > 50 µM indicates safety) .
- hERG assay : Patch-clamp electrophysiology assesses cardiac risk (IC₅₀ > 10 µM preferred) .
- Cytokine profiling : ELISA detects IL-6/TNF-α suppression in LPS-stimulated macrophages, confirming anti-inflammatory potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
